molecular formula C22H27N3O2S B11430480 3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430480
M. Wt: 397.5 g/mol
InChI Key: FVDKTSQPLUQKQF-UHFFFAOYSA-N
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Description

3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate . This reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile stands out due to its unique structural features and the presence of the pyrido[2,1-b][1,3,5]thiadiazine core. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

3-cyclohexyl-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H27N3O2S/c1-2-27-18-10-8-16(9-11-18)19-12-21(26)25-14-24(17-6-4-3-5-7-17)15-28-22(25)20(19)13-23/h8-11,17,19H,2-7,12,14-15H2,1H3

InChI Key

FVDKTSQPLUQKQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCCC4

Origin of Product

United States

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